molecular formula C18H15N3O B11838429 3-Methyl-4-[(naphthalen-1-yl)methoxy]-3H-imidazo[4,5-c]pyridine CAS No. 87034-91-1

3-Methyl-4-[(naphthalen-1-yl)methoxy]-3H-imidazo[4,5-c]pyridine

Cat. No.: B11838429
CAS No.: 87034-91-1
M. Wt: 289.3 g/mol
InChI Key: LWQNJEJAZZTSEL-UHFFFAOYSA-N
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Description

3-methyl-4-(naphthalen-1-ylmethoxy)-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that features both imidazo and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the naphthalene moiety further enhances its chemical properties, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-(naphthalen-1-ylmethoxy)-3H-imidazo[4,5-c]pyridine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can significantly enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-(naphthalen-1-ylmethoxy)-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: NaOMe or KOtBu in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alkanes, amines.

    Substitution: Various substituted imidazo[4,5-c]pyridines.

Mechanism of Action

The mechanism of action of 3-methyl-4-(naphthalen-1-ylmethoxy)-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects . The naphthalene moiety enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-4-(naphthalen-1-ylmethoxy)-3H-imidazo[4,5-c]pyridine is unique due to the presence of both the imidazo and pyridine rings, along with the naphthalene moiety. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications .

Properties

CAS No.

87034-91-1

Molecular Formula

C18H15N3O

Molecular Weight

289.3 g/mol

IUPAC Name

3-methyl-4-(naphthalen-1-ylmethoxy)imidazo[4,5-c]pyridine

InChI

InChI=1S/C18H15N3O/c1-21-12-20-16-9-10-19-18(17(16)21)22-11-14-7-4-6-13-5-2-3-8-15(13)14/h2-10,12H,11H2,1H3

InChI Key

LWQNJEJAZZTSEL-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C(=NC=C2)OCC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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